molecular formula C21H14N2O3 B3492046 2-[3-(2-pyridinylcarbonyl)benzyl]-1H-isoindole-1,3(2H)-dione

2-[3-(2-pyridinylcarbonyl)benzyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B3492046
M. Wt: 342.3 g/mol
InChI Key: KBYOOJCKKJKTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[3-(2-pyridinylcarbonyl)benzyl]-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It is related to the class of compounds known as isoindole-1,3-diones . Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds .


Synthesis Analysis

The synthesis of multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Another synthesis method involves the reaction of 1,2,4-triazin-3,5 (2H,4H)-dione (6-azauracil) with benzyl bromide and potassium carbonate in dry acetone via the 18-crown-6-ether catalysis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and variable structures . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its multifunctionalized nature . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Given its complex structure and the biological activity of related compounds, it may have potential uses in pharmaceuticals or other areas of chemistry .

Properties

IUPAC Name

2-[[3-(pyridine-2-carbonyl)phenyl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3/c24-19(18-10-3-4-11-22-18)15-7-5-6-14(12-15)13-23-20(25)16-8-1-2-9-17(16)21(23)26/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYOOJCKKJKTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-pyridinylcarbonyl)benzyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-[3-(2-pyridinylcarbonyl)benzyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-[3-(2-pyridinylcarbonyl)benzyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-[3-(2-pyridinylcarbonyl)benzyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-[3-(2-pyridinylcarbonyl)benzyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-[3-(2-pyridinylcarbonyl)benzyl]-1H-isoindole-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.